N-Benzyl L-isoleucinamide

Overview

Description

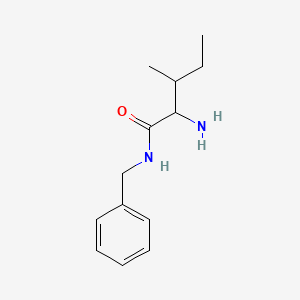

N-Benzyl L-isoleucinamide is a chemical compound with the molecular formula C13H20N2O It is a derivative of isoleucine, an essential amino acid, and features a benzyl group attached to the nitrogen atom of the isoleucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl L-isoleucinamide can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups, as well as coupling reactionsThe final step involves the deprotection of the amino group to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution with Benzyl Bromide

L-isoleucine reacts with benzyl bromide in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., acetonitrile). The reaction proceeds via an SN2 mechanism, forming the N-benzylated amide .

Key steps :

-

Activation : Benzyl bromide acts as an alkylating agent, transferring the benzyl group to the amine.

-

Base Catalysis : Triethylamine deprotonates the amine, enhancing nucleophilicity.

-

Product Isolation : Purification via chromatography or recrystallization yields the final compound .

Alternative Methods

-

Amide Coupling : Direct amide bond formation between L-isoleucine and benzylamine using coupling agents (e.g., N,N’-dicyclohexylcarbodiimide) under mild conditions .

-

Reduction of Imines : Reduction of imine intermediates (formed via condensation of aldehydes with amines) using NaBH4 or LiAlH4 .

Reaction Mechanism

The synthesis involves a nucleophilic aromatic substitution or SN2 alkylation mechanism, depending on the starting materials:

SN2 Alkylation

In the reaction with benzyl bromide:

-

Deprotonation : The amine group of L-isoleucine is deprotonated by a base (e.g., triethylamine), forming a nucleophilic amine.

-

Nucleophilic Attack : The amine attacks the electrophilic benzyl carbon, displacing the bromide ion.

-

Product Formation : The N-benzylated amide is formed, which is then purified .

Amide Bond Formation

For direct amide coupling:

-

Activation : The carboxylic acid group of L-isoleucine is activated by a coupling agent.

-

Nucleophilic Attack : The amine group of benzylamine attacks the activated carbonyl, forming the amide bond .

NMR Spectroscopy

Mass Spectrometry

-

Molecular Ion Peak : M+H+ at m/z 207–210 for valine analogs, indicating the molecular formula C12H17NO2 .

Biological Activity

-

Anticancer Properties : Structural analogs (e.g., N-benzyl derivatives of amino acids) exhibit cytotoxic effects, inducing apoptosis via caspase activation and mitochondrial disruption .

-

Enzyme Inhibition : The benzyl group enhances binding affinity to targets like proteases, making it relevant for drug discovery .

Structural Variations

-

Comparison with Other Derivatives :

Scientific Research Applications

N-Benzyl L-isoleucinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-Benzyl L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, facilitating various biochemical reactions. The compound may also modulate signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

- N-Benzyl L-valinamide

- N-Benzyl L-leucinamide

- N-Benzyl L-phenylalaninamide

Uniqueness

N-Benzyl L-isoleucinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Biological Activity

N-Benzyl L-isoleucinamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

This compound is an amino acid derivative that has been studied for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted that compounds derived from Lepidium meyenii (Maca), including N-benzyl-linoleamide, which shares structural similarities with this compound, effectively inhibited soluble epoxide hydrolase (sEH). This inhibition correlates with a reduction in inflammatory pain in animal models, suggesting that this compound may exert similar effects through sEH inhibition .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For instance, related compounds have demonstrated antiproliferative effects on human leukemia cells by inducing apoptosis and cell cycle arrest. In these studies, mechanisms such as the activation of caspases and modulation of cyclin-dependent kinases were observed, indicating a pathway through which this compound could affect cancer cell viability .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Induction of Apoptosis : Activation of apoptotic pathways has been documented in related phenylamine derivatives.

- Cell Cycle Modulation : The compound may influence the regulation of cell cycle proteins, leading to growth arrest in cancer cells.

Table 1: Comparison of Biological Activities

Case Studies

Several case studies have documented the effects of related compounds on human health:

- Case Study on Inflammatory Pain Relief : A study involving rats demonstrated that administration of Maca extracts containing N-benzyl-linoleamide resulted in significant pain relief from lipopolysaccharide-induced inflammation. This suggests potential applications for this compound in treating inflammatory conditions .

- Anticancer Efficacy in Leukemia Models : Research on related phenylamine derivatives showed promising results in inhibiting the growth of leukemia cells. These findings support further investigation into the anticancer potential of this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl L-isoleucinamide, and how can purity be validated?

this compound synthesis typically involves coupling L-isoleucine with benzylamine via carbodiimide-mediated amidation. Critical parameters include reaction temperature (0–25°C), solvent choice (e.g., DMF or dichloromethane), and stoichiometric ratios. Post-synthesis, purity is validated using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (e.g., ¹H NMR for benzyl group confirmation at δ 7.3–7.4 ppm). Deprotection of the N-benzyl group, if required, can be achieved via catalytic hydrogenation (10% Pd/C, H₂) or acidic conditions (HCl/dioxane) .

Q. How do stereochemical configurations influence the bioactivity of this compound derivatives?

The stereochemistry of the isoleucine moiety and benzyl substitution significantly impacts target binding. For example, (R)-configured N-benzyl derivatives exhibit enhanced interactions with sodium channels due to spatial alignment of hydrophobic residues, as shown in comparative molecular docking studies . Chiral resolution via chiral HPLC (e.g., Chiralpak IA column) is essential to isolate enantiomers for activity assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) for this compound analogs?

Discrepancies in SAR often arise from variations in assay conditions (e.g., pH, ionic strength) or off-target effects. To address this, employ orthogonal assays:

- Functional assays : Measure ion channel modulation (e.g., patch-clamp electrophysiology for Na⁺ currents) .

- Biophysical studies : Use surface plasmon resonance (SPR) to quantify binding kinetics to targets like butyrylcholinesterase (BChE) .

- Computational validation : Molecular dynamics simulations (AMBER or GROMACS) can reconcile divergent SAR by modeling ligand-protein interactions under varying conditions .

Q. How does the N-Benzyl group modulate target selectivity in antiviral or neurological applications?

The benzyl group enhances hydrophobic interactions with conserved pockets in targets. For influenza H1N1, π-stacking between the benzyl ring and HA2 stem residues (e.g., F9HA2/Y119HA2) underpins inhibition . In neurological contexts, benzyl-derived analogs exhibit use-dependent Na⁺ channel blockade via steric hindrance at the inactivation gate . Competitive binding assays with site-directed mutants (e.g., HA1-S326V in HA2) can validate selectivity .

Q. What methodologies quantify the impact of this compound on protein conformational dynamics?

- Time-resolved fluorescence spectroscopy : Monitor Förster resonance energy transfer (FRET) between Trp residues in target proteins (e.g., BChE) upon ligand binding .

- Cryo-EM : Resolve structural changes in viral fusion peptides (e.g., H1N1 HA2) at near-atomic resolution .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions to binding .

Q. Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Standardized protocols : Adopt IUPAC guidelines for synthetic procedures and purity thresholds (>95% by HPLC) .

- Data transparency : Publish raw NMR/HPLC chromatograms and crystallographic data (if available) in supplementary materials .

- Negative controls : Include scrambled peptide analogs or benzyl-free derivatives to confirm target specificity .

Q. What computational tools are critical for predicting the metabolic stability of this compound derivatives?

Properties

IUPAC Name |

2-amino-N-benzyl-3-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-10(2)12(14)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNUBIUWWWTVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.